N-cyclopentylquinoxaline-6-carboxamide
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Overview
Description
N-cyclopentylquinoxaline-6-carboxamide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound has a cyclopentyl group attached to the quinoxaline ring at the 6th position and a carboxamide group at the same position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylquinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by the introduction of the cyclopentyl group and the carboxamide group. One common method involves the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst to form the quinoxaline ring. The carboxamide group can then be introduced through a reaction with an appropriate carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain protein kinases.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as dyes and fluorescent materials
Mechanism of Action
The mechanism of action of N-cyclopentylquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Quinoline: Similar structure but with a nitrogen atom in the benzene ring.
Cinnoline: Another nitrogen-containing heterocycle with a similar structure.
Uniqueness: N-cyclopentylquinoxaline-6-carboxamide is unique due to the presence of the cyclopentyl group and the carboxamide group, which confer specific chemical and biological properties. These modifications can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-cyclopentylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPKNMZNXUNDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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